molecular formula C6H14Hg B090860 Mercury, diisopropyl- CAS No. 1071-39-2

Mercury, diisopropyl-

Cat. No. B090860
CAS RN: 1071-39-2
M. Wt: 286.77 g/mol
InChI Key: UVUGOJQWNVFTRT-UHFFFAOYSA-N
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Description

Diisopropyl mercury is a compound with the formula C6H14Hg. It has a molecular weight of 286.77 . It is a compound that involves mercury, which is a naturally occurring metal .


Molecular Structure Analysis

The molecular structure of diisopropyl mercury can be analyzed using various tools and techniques. For instance, Mercury, a software from the Cambridge Crystallographic Data Centre (CCDC), provides a comprehensive range of tools for 3D crystal structure visualization and exploration .


Chemical Reactions Analysis

Diisopropyl mercury can undergo various chemical reactions. For instance, it can react with Cl2Hg (cr) to form 2 C3H7ClHg (cr) and with Br2Hg (cr) to form 2 C3H7BrHg (cr) .


Physical And Chemical Properties Analysis

Diisopropyl mercury has specific physical and chemical properties. For instance, it has a ΔfH° gas value of 91.2 ± 4.6 kJ/mol and a ΔfH° liquid value of 37.6 ± 4.3 kJ/mol . More detailed properties can be found in resources like the NIST Chemistry WebBook and other scientific databases .

Scientific Research Applications

  • Mercury stable isotopes, including Mercury, diisopropyl-, are crucial in geochemistry as tracers. They help in understanding environmental processes like biotic, abiotic, and photochemical reactions, and are essential for studying the global cycle of mercury (Yin et al., 2014).

  • Mercury, in general, is significant in crystallography. Programs like Mercury, developed by the Cambridge Crystallographic Data Centre, assist in visualizing crystal structures and investigating structural databases for intermolecular interactions and patterns (Macrae et al., 2008).

  • The geochemistry of mercury, including its isotopes, is instrumental in understanding tectonic activity and earthquake preparation mechanisms. Mercury anomalies in fault zones can provide insights into seismogenesis and earthquake monitoring (Zhang Le, 2015).

  • Advanced detection techniques for mercury ions using gold nanoparticles have been developed due to mercury's widespread use and its impact on health and the environment. Such techniques offer highly sensitive detection methods for mercury, including Mercury, diisopropyl- (Chu et al., 2018).

  • Research at the National Energy Technology Laboratory has focused on mercury removal from flue gas, which is crucial for environmental protection. Novel sorbents and techniques developed in this context could be relevant for compounds like Mercury, diisopropyl- (O'dowd et al., 2004).

  • Electrochemical methods for mercury analysis are extensively used due to mercury's high toxicity. This includes methods for analyzing various mercury compounds in different sample types (Martín‐Yerga et al., 2013).

Safety And Hazards

Exposure to mercury compounds can result in various health effects. High exposure to inorganic mercury may result in damage to the gastrointestinal tract, the nervous system, and the kidneys . Even very low levels of exposure can impair the immune system . Workers in certain industries may be at risk of being exposed to mercury .

properties

IUPAC Name

di(propan-2-yl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7.Hg/c2*1-3-2;/h2*3H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUGOJQWNVFTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Hg]C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147914
Record name Mercury, diisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mercury, diisopropyl-

CAS RN

1071-39-2
Record name Bis(1-methylethyl)mercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercury, diisopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury, diisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Swann, DK Eads, LH Krone - Journal of The Electrochemical …, 1966 - iopscience.iop.org
… At cathodes of lead and mercury diisopropyl ketone was not reduced to the metallo-organic compounds which were found in the products of the reduction of the straight chain ketone. …
Number of citations: 9 iopscience.iop.org
HM ELSEY - pubs.rsc.org
… Mercury diisopropyl has n95 1.52825, d23'5 2.0103, molecular refraction 43.82, and atomic refraction of mercury equals 13.91. Mercury di-n-butyl has ntl 1.5059, d21 1.790, molecular …
Number of citations: 0 pubs.rsc.org
GF Reynolds, SR Daniel - Inorganic Chemistry, 1967 - ACS Publications
By means of gas chromatography and nuclear magnetic resonance, equilibrium constants were obtained for the exchange of organic groups in the systems diethylmercury-…
Number of citations: 24 pubs.acs.org
JC Polanyi - 1952 - search.proquest.com
Since GN Lewis published his paper on valency in 1916, much attention has been devoted to the study of molecules in terms of the chemical bonds which link together their constituent …
Number of citations: 0 search.proquest.com
BG Gowenlock - 1949 - search.proquest.com
… (o)Mercury diisopropyl................................. 99 … Mercury diisopropyl Temp* -10*0 C,p.=0*0416 mm* … than the mercury diisopropyl* On warming up somenof the liquid …
Number of citations: 0 search.proquest.com
H MARJORIE - Organic Chemistry - pubs.rsc.org
(J. Soc. Chem. Id., 1923, 42, 81-86, 87-92~).-1n continuation of previous work on the oxidation of ethylene (A,, 1922, i, 1105), the authors have investigated the oxidation of methane, …
Number of citations: 0 pubs.rsc.org

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